2-Hydroxy-3-(oxolan-3-yl)propanoic acid

Description

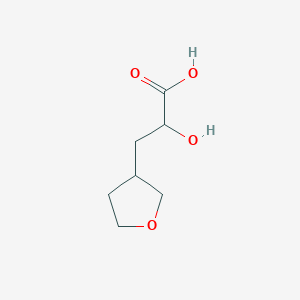

2-Hydroxy-3-(oxolan-3-yl)propanoic acid is a propanoic acid derivative featuring a hydroxyl group at the C2 position and an oxolane (tetrahydrofuran) ring substituent at the C3 position. This structure combines polar functional groups (hydroxyl and carboxylic acid) with a cyclic ether moiety, which may influence its physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula |

C7H12O4 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-hydroxy-3-(oxolan-3-yl)propanoic acid |

InChI |

InChI=1S/C7H12O4/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6,8H,1-4H2,(H,9,10) |

InChI Key |

DBASSMZWMUSGNX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1CC(C(=O)O)O |

Origin of Product |

United States |

Biological Activity

2-Hydroxy-3-(oxolan-3-yl)propanoic acid, a compound characterized by its unique oxolane (tetrahydrofuran) ring structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- SMILES : CC(C1CCOC1)(C(=O)O)O

- InChI : InChI=1S/C7H12O4/c1-7(10,6(8)9)5-2-3-11-4-5/h5,10H,2-4H2,1H3,(H,8,9)

The presence of both hydroxy and carboxylic acid functional groups suggests potential for various biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited but indicates several promising avenues:

1. Metabolic Effects

Studies suggest that compounds with structural similarities to propionic acid can influence metabolic pathways. For instance, propionic acid is known to affect glucose metabolism and may have implications in metabolic disorders. The potential for this compound to modulate similar pathways warrants further investigation.

2. Neuroactivity

Compounds related to propionic acid have been implicated in neuroactive behaviors. Research indicates that propionic acid can induce behavioral changes in animal models, which may be relevant for understanding neurodevelopmental disorders such as autism. The neuroinflammatory response observed in these studies could also extend to this compound.

3. Antioxidant Properties

While specific studies on this compound are lacking, many hydroxy acids exhibit antioxidant properties. This characteristic may contribute to cellular protection against oxidative stress.

Case Studies and Experimental Data

A review of existing literature reveals limited direct studies on the compound but highlights the need for further exploration:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride

- Structure: Replaces the C2 hydroxyl group with an amino group.

- This substitution may alter solubility and biological targeting compared to the hydroxyl-containing parent compound .

3-(Oxolan-3-yl)prop-2-ynoic Acid

- Structure : Features a propargyl (alkyne) group at C3 instead of a hydroxyl group.

- However, the absence of the hydroxyl group reduces hydrogen-bonding capacity, which could impact interactions with biological targets .

2-Oxo-3-phenylpropanoic Acid

- Structure : Contains a ketone (C2 oxo group) and a phenyl substituent at C3.

- Key Differences : The oxo group enhances electrophilicity, making it a precursor for enzymatic reduction (e.g., to 3-phenyllactic acid). The aromatic phenyl group confers lipophilicity, contrasting with the oxolane’s polar ether ring .

NSAID-Related β-Hydroxy-β-arylalkanoic Acids

- Examples : Ibuprofen, Fenbufen, and Naproxen analogs.

- Key Differences: Aryl substituents (e.g., biphenyl or isobutylphenyl groups) enhance cyclooxygenase (COX) inhibition and anti-inflammatory activity. Replacing the aryl group with oxolane may reduce COX affinity but could mitigate cytotoxicity toward normal cells, as seen in studies of β-hydroxy-β-cycloalkylpropanoic acids .

Physicochemical Properties

| Compound | Solubility (Predicted) | pKa (Carboxylic Acid) | LogP (Estimated) |

|---|---|---|---|

| 2-Hydroxy-3-(oxolan-3-yl)propanoic acid | High in polar solvents | ~3.5–4.0 | ~0.5–1.0 |

| 2-Amino-3-(oxolan-3-yl)propanoic acid | Moderate (hydrochloride salt) | ~4.5 (NH3+) | ~−1.0 |

| 3-(Oxolan-3-yl)prop-2-ynoic acid | Low to moderate | ~2.8–3.2 | ~1.5–2.0 |

| 2-Oxo-3-phenylpropanoic acid | Low in water | ~2.5–3.0 | ~1.8–2.5 |

Notes:

- The oxolane ring in the target compound enhances polarity and water solubility compared to aryl-substituted analogs.

- The hydroxyl group at C2 increases acidity relative to amino or alkyne derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.